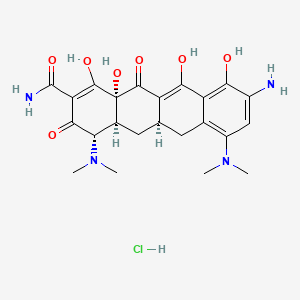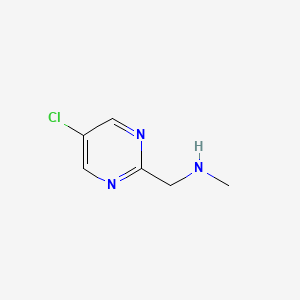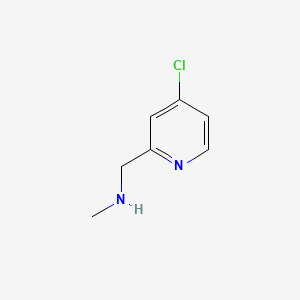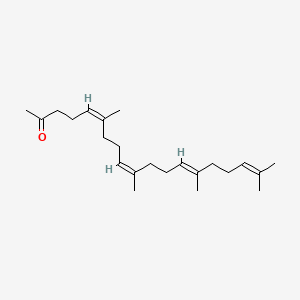
(5Z,9Z,13E)-Geranylgeranylacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,9Z,13E)-Geranylgeranylacetone, also known as teprenone, is a chemical compound with the molecular formula C23H38O. It is a derivative of geranylgeraniol and is characterized by its multiple double bonds and a ketone functional group. This compound is known for its protective effects on the gastric mucosa and is used in the treatment of gastric ulcers and gastritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,13E)-Geranylgeranylacetone involves the condensation of geranylgeraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid to facilitate the formation of the ketone group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
(5Z,9Z,13E)-Geranylgeranylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Geranylgeranyl alcohol and geranylgeranyl carboxylic acid.
Reduction: Geranylgeranyl alcohol.
Substitution: Halogenated derivatives of geranylgeranylacetone.
科学的研究の応用
(5Z,9Z,13E)-Geranylgeranylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Biology: The compound is studied for its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is used in the treatment of gastric ulcers and gastritis due to its protective effects on the gastric mucosa.
作用機序
The protective effects of (5Z,9Z,13E)-Geranylgeranylacetone on the gastric mucosa are attributed to its ability to enhance the production of heat shock proteins. These proteins help in maintaining cellular integrity and promoting the repair of damaged tissues. The compound also modulates the activity of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation .
類似化合物との比較
Similar Compounds
(5Z,9Z,13Z)-Geranylgeranylacetone: Another isomer with similar protective effects on the gastric mucosa.
Farnesylacetone: A related compound with similar structural features but different biological activities.
Nerolidol: A sesquiterpene alcohol with similar chemical properties but different applications
Uniqueness
(5Z,9Z,13E)-Geranylgeranylacetone is unique due to its specific configuration of double bonds, which contributes to its distinct biological activities. Its ability to induce heat shock proteins and modulate key signaling pathways sets it apart from other similar compounds .
特性
IUPAC Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NMILVPMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

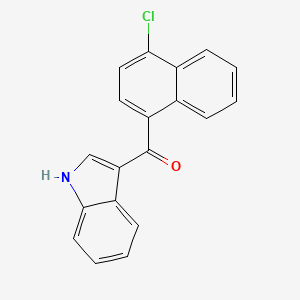
![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
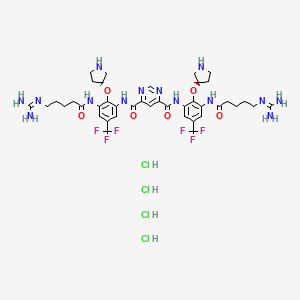
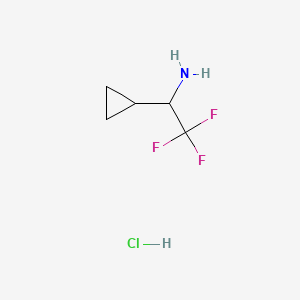
![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
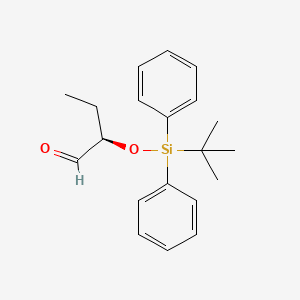
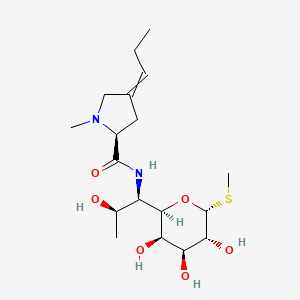
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
